6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione
Overview
Description
6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the iminomethyl group can produce amines.
Scientific Research Applications
6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iminomethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis.
2,4,6-Triaryl pyrimidines: Compounds with similar structural motifs used in various chemical and biological applications.
Properties
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-9-14(3)18(15(4)10-12)22-11-16-19(25)23-21(27)24(20(16)26)17-8-6-5-7-13(17)2/h5-11,26H,1-4H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECUNRWJGEOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=C(C=C(C=C3C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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